molecular formula C7H13NO2S B15282812 4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester CAS No. 51977-22-1

4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester

Cat. No.: B15282812
CAS No.: 51977-22-1
M. Wt: 175.25 g/mol
InChI Key: QJUCAYHPLVZBJP-UHFFFAOYSA-N
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Description

Ethyl 2-methylthiazolidine-4-carboxylate is a chemical compound with the molecular formula C7H13NO2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylthiazolidine-4-carboxylate can be synthesized through the reaction of L-cysteine with various aldehydes. The reaction typically involves the formation of a thiazolidine ring via a condensation reaction, followed by esterification to introduce the ethyl group. The reaction conditions often include refluxing in the presence of an acid catalyst to facilitate ring closure and ester formation .

Industrial Production Methods

In industrial settings, the synthesis of ethyl 2-methylthiazolidine-4-carboxylate may involve multistep processes to ensure high yield and purity. These processes often utilize green chemistry principles, such as atom economy and cleaner reaction profiles, to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylthiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Ethyl 2-methylthiazolidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylthiazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the thiazolidine ring, which can participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Ethyl 2-methylthiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:

Ethyl 2-methylthiazolidine-4-carboxylate stands out due to its unique combination of structural features, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-methyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUCAYHPLVZBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216378
Record name 4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51977-22-1
Record name 4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51977-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinecarboxylic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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